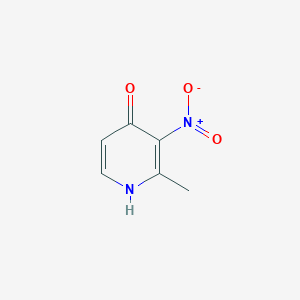

2-Methyl-3-nitropyridin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIBWWCVKBIGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596342 | |

| Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-66-9 | |

| Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Spectroscopic Analyses in Research of 2 Methyl 3 Nitropyridin 4 Ol

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are indispensable tools for investigating the fundamental properties of molecules like 2-Methyl-3-nitropyridin-4-ol. These theoretical methods allow for the detailed exploration of molecular structures and energies that can be difficult to determine experimentally.

Density Functional Theory (DFT) for Molecular Structure and Vibrational Spectra

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular structure and vibrational spectra of pyridine (B92270) derivatives. researchgate.netresearchgate.net The B3LYP functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often used with basis sets like 6-311G(d) or 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netacs.orgmdpi.com

For nitropyridine compounds, DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles. researchgate.netacs.org These calculations have shown that for related molecules like 2-hydroxy-5-methyl-3-nitropyridine, the DFT method with a 6-311G(3d,2p) basis set yields vibrational frequencies that are very close to experimental data. researchgate.net The computed vibrational spectra, including Infrared (IR) and Raman frequencies, are assigned to specific vibrational modes, such as the characteristic stretching of nitro (-NO₂) and hydroxyl (-OH) groups. researchgate.netnih.gov For instance, in a study on 2-methyl-3-nitrophenyl isocyanate, DFT calculations helped assign the asymmetric and symmetric stretching modes of the nitro group. nih.gov This detailed vibrational analysis is crucial for interpreting experimental spectra and confirming the molecular structure.

Hartree-Fock Methods

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. researchgate.net While often considered less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it provides a valuable baseline for electronic structure calculations. researchgate.net

In studies of nitropyridine derivatives, HF calculations are often performed alongside DFT calculations for comparison. researchgate.netresearchgate.net For example, in the analysis of 2-hydroxy-5-methyl-3-nitropyridine, both HF and DFT methods provided consistent data for geometric parameters. researchgate.net Similarly, a study on 2-chloro-6-methoxy-3-nitropyridine (B41990) utilized both HF and DFT (B3LYP) with a 6-31+G(d, p) basis set to calculate structural parameters and spectroscopic data. researchgate.net Comparing the results from both methods helps to validate the computational findings and provides a more comprehensive understanding of the molecule's properties.

Analysis of Geometric Parameters and Potential Energy Surfaces

The analysis of geometric parameters, such as bond lengths, bond angles, and dihedral angles, is a primary output of quantum chemical calculations. These parameters define the three-dimensional structure of the molecule. For substituted pyridines, the orientation of functional groups like nitro and hydroxyl groups significantly influences the molecule's stability and reactivity.

Below is a table showing theoretically calculated geometric parameters for a related compound, 2-hydroxy-5-methyl-3-nitropyridine, obtained using both Hartree-Fock and DFT methods. This illustrates the type of data generated in such studies.

Table 1: Selected Optimized Geometrical Parameters for 2-hydroxy-5-methyl-3-nitropyridine Data sourced from a study using HF/6-311G(d) and DFT/B3LYP/6-311G(d) basis sets. researchgate.net

| Parameter | Bond/Angle | HF/6-311G(d) | B3LYP/6-311G(d) |

|---|---|---|---|

| Bond Length (Å) | N1-C2 | 1.341 | 1.353 |

| C3-N7 | 1.472 | 1.488 | |

| N7-O8 | 1.191 | 1.229 | |

| Bond Angle (°) | C2-N1-C6 | 118.0 | 117.8 |

| C2-C3-N7 | 119.2 | 118.8 | |

| O8-N7-O9 | 125.1 | 124.6 |

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. rsc.org For molecules with rotational freedom, like the nitro group in this compound, PES scans can identify the most stable conformations and the energy barriers between them. researchgate.netacs.org For example, studies on similar molecules have investigated the rotational barrier of substituents to understand conformational stability. nih.gov

HOMO-LUMO Energy Calculations and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is relevant for applications in nonlinear optics and electronics. nih.gov DFT calculations are widely used to compute these energies. For many pyridine derivatives, the HOMO-LUMO gap is analyzed to understand intramolecular charge transfer and bioactivity. irjweb.comnih.gov For instance, a smaller energy gap often correlates with higher chemical reactivity and potential biological activity. nih.gov

Table 2: Calculated Electronic Properties of a Generic Imidazole Derivative Illustrative data based on DFT/B3LYP/6-311+G(d,p) calculations. irjweb.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Predicted Collision Cross Section Values

Collision Cross Section (CCS) is a measure of the gas-phase ion's size and shape, which can be determined experimentally using ion mobility-mass spectrometry (IM-MS). mdpi.com CCS values serve as an additional descriptor for chemical identification, enhancing confidence in metabolomics and other complex mixture analyses. mdpi.comnih.gov

Due to the limited availability of experimental CCS data, computational prediction methods have become increasingly important. acs.org Machine learning models, such as random forest and graph attention networks, are trained on large databases of known CCS values to predict the CCS for new or uncharacterized molecules. mdpi.comacs.org These models use molecular fingerprints and other descriptors to achieve high prediction accuracy, often with a median relative error of around 2-3%. mdpi.comnih.gov The ability to predict CCS values for compounds like this compound is valuable for its potential identification in complex biological or environmental samples. acs.org

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopic techniques are essential for validating the structures predicted by computational models and for providing a complete chemical characterization. For a compound like this compound, a combination of techniques is typically employed.

Commonly used methods include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These techniques probe the vibrational modes of a molecule. nih.gov Experimental FTIR and Raman spectra are often compared with theoretically calculated spectra from DFT to confirm structural assignments. researchgate.net Key functional groups like -OH, -NO₂, and C-H have characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to piece together its connectivity. mdpi.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule, which can be correlated with the computationally determined HOMO-LUMO gap.

For the related compound 6-Methyl-2-nitropyridin-3-ol, spectral data from FTIR is available, which helps in identifying the characteristic vibrations of the functional groups present in the molecule. nih.gov The combination of these advanced spectroscopic methods provides a comprehensive and confirmed characterization of the molecular structure and properties of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

In the analysis of pyridine derivatives, characteristic vibrational frequencies are assigned to specific bonds and functional groups. For the aromatic pyridine ring, C-C stretching vibrations are typically observed in the region of 1640–1200 cm⁻¹. researchgate.net The C-H stretching vibrations in substituted benzenes, and by extension pyridines, generally appear in the narrow spectral range of 3000–3100 cm⁻¹. scirp.org

For the substituents on the this compound ring:

-OH group: A strong O-H stretching vibration is expected. In phenols, this band is typically observed around 3550 cm⁻¹, with in-plane bending vibrations occurring between 1440–1260 cm⁻¹. naturalspublishing.com

-NO₂ group: The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found around 1530 cm⁻¹, while C-N bending vibrations occur at lower frequencies, around 870 and 610 cm⁻¹. naturalspublishing.com

-CH₃ group: The methyl group shows asymmetric and symmetric C-H stretching vibrations in the region of 2950–2850 cm⁻¹. naturalspublishing.com

Computational studies, often employing Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies. researchgate.netresearchgate.net These calculations aid in the assignment of experimental IR and Raman bands to specific molecular motions. researchgate.net For instance, in a study on a related compound, 4-methyl-3-nitrobenzoic acid, DFT calculations were used to assign C-N stretching and bending modes. scirp.org

Table 1: General Vibrational Frequency Ranges for Functional Groups in Pyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Pyridine Ring | C-C Stretching | 1640–1200 researchgate.net |

| C-H Stretching | 3000–3100 scirp.org | |

| Hydroxyl (-OH) | O-H Stretching | ~3550 naturalspublishing.com |

| O-H In-plane Bending | 1440–1260 naturalspublishing.com | |

| Nitro (-NO₂) | Asymmetric N-O Stretching | ~1530 |

| C-N Bending | 870, 610 naturalspublishing.com | |

| Methyl (-CH₃) | C-H Stretching | 2950–2850 naturalspublishing.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl, nitro, and hydroxyl substituents.

In the ¹³C NMR spectrum, separate signals will be observed for each unique carbon atom in the molecule. The positions of these signals (chemical shifts) are indicative of the carbon's hybridization and the electronegativity of its neighboring atoms. For example, carbons attached to electronegative groups like the nitro (-NO₂) and hydroxyl (-OH) groups are expected to be shifted downfield.

Table 2: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) Range | Notes |

| ¹H | Methyl (-CH₃) | ~2.5 | Based on similar structures chemicalbook.com |

| Aromatic (C-H) | 7.0 - 9.0 | Influenced by ring substituents | |

| Hydroxyl (-OH) | Variable, often broad | Dependent on solvent and concentration | |

| ¹³C | Methyl (-CH₃) | 15 - 25 | Typical for alkyl groups |

| Aromatic (C-H) | 110 - 150 | Specific shifts depend on position | |

| Aromatic (C-Substituted) | 120 - 160 | Influenced by attached groups (-NO₂, -OH) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.orgslideshare.net

In this compound, the pyridine ring, nitro group, and hydroxyl group constitute the chromophoric system. The presence of conjugated π systems, such as the aromatic ring, leads to π → π* transitions. libretexts.orgscribd.com Additionally, the nitro and hydroxyl groups contain non-bonding electrons (n electrons), which can undergo n → π* transitions. libretexts.orgscribd.com These n → π* transitions generally require less energy and occur at longer wavelengths compared to π → π* transitions. libretexts.orgscribd.com

The exact wavelength of maximum absorbance (λ_max) is influenced by the substituents on the pyridine ring and the solvent used for the measurement. tanta.edu.eg For nitroaromatic compounds, these transitions are often used to validate computational models like Density Functional Theory (DFT).

Table 3: Common Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Region |

| π → π | An electron is promoted from a bonding π orbital to an antibonding π orbital. libretexts.orgscribd.com | Shorter wavelength (higher energy) in conjugated systems. libretexts.org |

| n → π | An electron from a non-bonding orbital is promoted to an antibonding π orbital. libretexts.orgscribd.com | Longer wavelength (lower energy) compared to π → π*. libretexts.org |

Mass Spectrometry (ESI MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules, which allows for the determination of the molecular weight with high accuracy.

For this compound (C₆H₆N₂O₃), the expected molecular weight is approximately 154.13 g/mol . In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺, with an expected m/z value of approximately 155.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org For instance, in the synthesis of a related compound, 4-bromo-2-methyl-3-nitropyridine (B3028585), mass spectrometry was used to confirm the product with an [M+H]⁺ peak at m/z 217.0. chemicalbook.com

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M] | C₆H₆N₂O₃ | ~154.13 |

| [M+H]⁺ | C₆H₇N₂O₃⁺ | ~155.14 |

X-ray Diffraction Studies for Crystal Structures and Conformation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.

While a specific crystal structure for this compound was not found in the search results, studies on similar nitro-substituted pyridine derivatives have been reported. For example, the crystal structures of 2-amino-4-methyl-3-nitropyridine (B139313) and its dinitro and 5-nitro analogues have been determined, revealing how hydrogen bonding and molecular packing are influenced by the position of the nitro group. researchgate.net These studies show that such molecules often form layered arrangements stabilized by hydrogen bonds. researchgate.net In another example, the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline (B147196) showed a twisted conformation between the aromatic rings. nih.gov

A hypothetical X-ray diffraction study of this compound would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com It would also reveal the planarity of the pyridine ring and the orientation of the methyl, nitro, and hydroxyl substituents relative to the ring.

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). mdpi.com |

| Space Group | Describes the symmetry operations within the unit cell. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal packing. researchgate.netnih.gov |

Biological Activities and Mechanistic Investigations of 2 Methyl 3 Nitropyridin 4 Ol Analogs

Pharmacological Relevance and Therapeutic Potential

Derivatives of the 2-methyl-3-nitropyridin-4-ol core structure have demonstrated considerable therapeutic promise across multiple disease areas. nih.gov The inherent chemical reactivity and structural features of these analogs allow for interactions with various biological targets, leading to a range of pharmacological effects. nih.gov

Anticancer Research and Cytotoxicity Evaluation

A significant body of research has focused on the anticancer properties of compounds derived from this compound. These investigations have unveiled the potential of these analogs as cytotoxic agents against various cancer cell lines. nih.gov

Analogs derived from the this compound structure have shown promising antiproliferative activity and the ability to inhibit tumor growth. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives, synthesized from a this compound-related intermediate, were evaluated for their ability to inhibit the growth of 60 different human cancer cell lines. nih.gov Some of these compounds demonstrated significant growth inhibition. nih.gov Specifically, certain derivatives exhibited growth inhibition percentages ranging from 60% to over 90% at a concentration of 10 µM. In a mouse xenograft model of head and neck cancer, a subset of related compounds showed significant tumor growth inhibition, highlighting their potential for in vivo efficacy. acs.org

A noteworthy aspect of the anticancer research on this compound analogs is their selective activity against specific cancer cell lines. nih.gov Screening of pyrido[3,4-d]pyrimidine derivatives identified compounds with high selectivity against breast and renal cancer cell lines. nih.gov For example, compound 21, a derivative with a 3-fluoro substitution, showed the best growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov Similarly, compounds 13 and 23, featuring an amine linker, displayed enhanced inhibitory activity against the UO31 renal cancer cell line. nih.gov This selectivity suggests that these compounds may offer a more targeted therapeutic approach with potentially fewer side effects. Further studies on related structures also reported selective inhibitory effects against UO31 renal cancer and MCF-7 breast cancer cells.

Interactive Table: Anticancer Activity of this compound Analogs

| Compound ID | Target Cell Line | Growth Inhibition (%) | Concentration |

| 21 | MCF-7 (Breast) | 60.77 | 10 µM |

| 21 | MDA-MB-468 (Breast) | 71.42 | 10 µM |

| 13 | UO31 (Renal) | High | Not Specified |

| 23 | UO31 (Renal) | High | Not Specified |

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For analogs of this compound, research has pointed towards several potential cellular targets and pathways. Some nitropyridine derivatives have been identified as microtubule-targeting agents, which inhibit tubulin polymerization and lead to cell cycle arrest in the G2-M phase. This mode of action is a well-established strategy in cancer chemotherapy. researchgate.net The binding of these compounds to the colchicine (B1669291) site on tubulin has been confirmed in some cases. Additionally, some nitropyridine-containing molecules have been shown to inhibit Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell signaling pathways that can drive cancer growth. nih.gov Other derivatives have been found to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), another enzyme implicated in cancer. nih.gov

Selective Activity Against Cancer Cell Lines (e.g., Breast Cancer, Renal Cancer)

Antimicrobial Properties (Antibacterial, Antifungal)

Beyond their anticancer effects, analogs of this compound have also been investigated for their antimicrobial properties. Research has shown that various nitropyridine derivatives possess activity against a range of bacterial and fungal pathogens. nih.gov

For example, certain nitropyridine derivatives functionalized with azole or pyridazine (B1198779) moieties have demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov In vitro studies of a related compound, 5-Bromo-2-methyl-3-nitro-pyridin-4-ol, showed it possesses broad-spectrum antibacterial activity, with particular effectiveness against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. For one derivative, the MIC against Enterococcus faecalis was found to be 7.8 μg/mL and against S. aureus was 31.2 μg/mL. nih.gov

In terms of antifungal activity, some synthesized compounds have shown promise. One derivative displayed a MIC of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Another study highlighted that nitropyridine-containing complexes exhibited antifungal activity against C. albicans comparable to the standard drug Nystatin. nih.gov

Interactive Table: Antimicrobial Activity of this compound Analogs

| Compound Type | Microorganism | Activity Metric | Result |

| Pyrazole/Imidazole Derivative | S. aureus, E. coli | Antibacterial | Moderate |

| N-hydroxy-pyridoxazinone (R=n-Bu) | E. faecalis | MIC | 7.8 μg/mL |

| N-hydroxy-pyridoxazinone (R=n-Bu) | S. aureus | MIC | 31.2 μg/mL |

| N-hydroxy-pyridoxazinone (R=n-Bu) | C. albicans, C. glabrata, C. tropicalis | MIC | 62.5 μg/mL |

| Nitropyridine-containing complex | C. albicans | Antifungal | Comparable to Nystatin |

Anti-inflammatory Effects

The therapeutic potential of this compound analogs extends to the treatment of inflammatory conditions. Studies have shown that derivatives can inhibit key inflammatory mediators. For instance, a related bromo-substituted compound was found to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response. Another study on a different analog demonstrated the inhibition of inducible nitric oxide synthase (iNOS) and COX-2, both of which are pivotal in inflammation. The ability of these compounds to modulate inflammatory pathways, such as by inhibiting NF-κB signaling, further supports their potential as anti-inflammatory agents. Research on novel pyrimidine (B1678525) derivatives has also identified compounds with exceptional anti-inflammatory effects, achieved by inhibiting the activation of the NF-κB signaling pathway and restoring normal oxidative stress levels. rsc.org

Potential in Other Therapeutic Areas (e.g., Antimalarial, Antidepressant, Cardiotonic)

The structural framework of pyridinone, a core component of this compound, is recognized for its wide-ranging pharmacological potential, including antimalarial, antidepressant, and cardiotonic effects. frontiersin.org

Antimalarial Activity: The urgent need for new antimalarial agents, driven by resistance to existing drugs, has led to the investigation of diverse chemical scaffolds. nih.gov Manzamine A and its analogs, which feature a complex heterocyclic system, have shown potent, orally bioavailable antimalarial properties. nih.gov Simplified synthetic analogs have been developed to understand the structure-activity relationship, indicating that specific stereochemistry and the presence of a β-carboline moiety are crucial for high efficacy. nih.gov While direct studies on this compound are not detailed, derivatives of related phenols, such as 2(and 4)-[2(and 8)-trifluoromethylquinolin-4-ylamino]phenol, have been synthesized and tested against Plasmodium falciparum, showing that the position of substituents like the trifluoromethyl group significantly influences activity. researchgate.net Arylidene derivatives have also demonstrated antimalarial properties. researchgate.net

Antidepressant Activity: Derivatives of 3-hydroxypyridine (B118123) and succinic acid, such as Emoxypine and Mexidol, have demonstrated both anxiolytic and antidepressant actions in preclinical studies. researchgate.net These compounds have been shown to reduce despair behavior in animal models of diabetes, suggesting their potential as thymoanaleptic agents. researchgate.net The antidepressant potential of various nitrogen-containing heterocyclic compounds is an active area of research, with different moieties being explored for their interaction with targets like the serotonin (B10506) 5-HT1A receptor. nih.gov

Cardiotonic Activity: Pyridinone derivatives are known to exhibit cardiotonic effects. frontiersin.org For instance, analogs of milrinone (B1677136), which are 2(1H)-pyridinones, have been developed as phosphodiesterase-3 (PDE3) inhibitors. nih.gov Inhibition of PDE3 leads to increased calcium influx in cardiomyocytes, resulting in a positive inotropic effect. nih.gov Structure-activity relationship studies of these analogs revealed that amide derivatives were more potent than their ester counterparts, likely due to better resistance to hydrolysis. nih.gov Other heterocyclic compounds have been investigated as cardiac troponin activators, which enhance cardiac contractility without increasing intracellular calcium concentrations, offering a different mechanism for treating heart failure. nih.govacs.org

Structure-Activity Relationship (SAR) Studies and Molecular Docking

Structure-Activity Relationship (SAR) and molecular docking are crucial for understanding how the chemical structure of this compound analogs influences their biological activity and for predicting their interactions with molecular targets.

The biological activity of pyridinone derivatives is heavily influenced by the nature and position of substituents on the pyridine (B92270) ring. frontiersin.org

Substituents on the Pyridine Ring: For many pyridinone-based compounds, the pyridine core acts as a scaffold that can form multiple hydrogen bonds with biological targets. nih.gov In a series of pyrido[3,4-d]pyrimidine derivatives, it was found that an 8-methoxy group led to better activity against certain cancer cell lines compared to a hydroxyl group. nih.gov Furthermore, an electron-withdrawing substituent at the para position was favored for growth inhibition. nih.gov

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that makes the pyridine ring more susceptible to nucleophilic attack. Its presence, along with other substituents like bromine, can be critical for binding affinity and specificity.

Importance of Heterocyclic Core Variations: SAR investigations on related heterocyclic systems have shown that the type and arrangement of atoms within the core are critical. For instance, in a series of α‑ketoheterocycles, replacing a benzoxazole (B165842) with an oxazolopyridine scaffold significantly increased potency, suggesting a specific interaction for the nitrogen atom at the 4-position, likely as a hydrogen-bond acceptor. universiteitleiden.nl Similarly, in another series, a nitrogen atom at a specific position within a bicyclic heterocycle was found to be crucial for activity. acs.org

The interaction between a ligand and its receptor is fundamental to its biological effect. Studies on various pyridinone and related heterocyclic analogs provide insights into these interactions.

Hydrogen Bonding: The pyridinone motif can engage in crucial hydrogen bonds with amino acid residues in the active site of a target protein. For example, X-ray crystal structures have shown that the pyridinone moiety can form a key N-1-H hydrogen bond with the amino acid K101 in HIV reverse transcriptase, explaining its strong binding. frontiersin.org

Binding Affinity: The affinity of a ligand for its receptor is a key determinant of its potency. For a series of α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, compounds with the highest binding affinity were selected for further development. nih.gov Similarly, high-affinity binding to native tissues was a critical evaluation step for PET radioligands targeting O-linked-β-N-acetyl-glucosamine hydrolase. nih.gov For some receptor ligands, reducing the basicity of the molecule is an approach to improve properties like blood-brain barrier permeability without losing high affinity. mdpi.com

Influence of Substituents on Affinity: In studies of cytochrome P450 2A6 inhibitors, substituting a phenyl ring for a pyridyl ring increased the apparent Ki (a measure of binding affinity), likely due to the loss of a hydrogen bonding interaction with the amino acid Asn297. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, which helps in understanding and predicting its activity.

Predicting Binding Modes: Docking studies have been used to predict the binding orientation and affinity of compounds like 4-amino-3-nitropyridine (B158700) with protein targets. researchgate.net For a series of 4-thiazolidinone (B1220212) derivatives, docking revealed that active compounds bind efficiently within the active site cavity of the target protein by forming multiple hydrogen bonds and van der Waals interactions. researchgate.net

Understanding SAR: Docking can rationalize observed SAR. For instance, docking studies of milrinone analogs in the PDE3 crystal structure helped guide the replacement of a pyridyl moiety with other groups to improve activity. nih.gov

Affinity and Energy Calculations: Docking simulations can calculate binding energies, which correlate with activity. For example, compounds with lower binding energies in docking studies against Akt and CDK4 proteins were found to have better anticancer activity. researchgate.net The estimated free binding energy and intermolecular energy are key parameters derived from docking that help predict the stability of the ligand-receptor complex. researchgate.net

Ligand-Receptor Interactions and Binding Affinity

Enzyme Inhibition and Receptor Binding Studies

The biological effects of this compound analogs are often mediated through their interaction with specific enzymes and receptors.

Enzyme Inhibition: Pyridinone derivatives have been identified as inhibitors of various enzymes. Derivatives of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol have shown significant inhibition of COX enzymes, suggesting potential for anti-inflammatory applications. The mechanism often involves the inhibitor binding to the enzyme's active site, blocking access for the natural substrate. The nitro group and other substituents play a crucial role in the binding affinity and specificity of this inhibition. Some aryl acetylenes act as mechanism-based irreversible inhibitors (suicide inhibitors) of cytochrome P450 enzymes, where the enzyme metabolizes the inhibitor to a reactive intermediate that covalently binds to and inactivates the enzyme. nih.gov

Receptor Binding: Analogs can act as ligands for various receptors. For example, certain arylpiperazine derivatives are evaluated for their dual activity on the 5-HT1A receptor and serotonin transporter (SSRI). nih.gov The affinity for these receptors is a key factor in their potential therapeutic effect. nih.gov High-affinity ligands for the kappa-opioid receptor have been identified through library screening, with molecular modeling showing key interactions like a salt bridge with Asp138 and hydrogen bonds with other residues. nih.gov

The following table summarizes the inhibitory activities of selected heterocyclic compounds against various enzymes.

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

| 5-Bromo-2-methyl-3-nitro-pyridin-4-ol derivatives | COX Enzymes | Not Specified | Exhibited significant inhibition, suggesting anti-inflammatory potential. |

| 2(1H)-pyridinone analogs | Phosphodiesterase-3 (PDE3) | Not Specified | Amide derivatives showed more potent activity than esters. nih.gov |

| 3-Heteroaromatic pyridine analogs | Cytochrome P450 2A6 | Reversible & Mechanism-based | Most were reversible inhibitors; some were mechanism-based inactivators. nih.gov |

| Aryl acetylenes | Cytochrome P450 | Mechanism-based (Suicide) | Form reactive ketene (B1206846) intermediates that inactivate the enzyme. nih.gov |

Microbial Transformation and Biotransformation Pathways

Microbial transformation utilizes microorganisms to carry out chemical modifications of compounds, often leading to novel derivatives with different biological activities.

Hydroxylation and Oxidation: The biotransformation of a related compound, 2-amino-4-methyl-3-nitropyridine (B139313), by the fungus Cunninghamella elegans resulted in three different products: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.gov This indicates that hydroxylation can occur on the aromatic ring and the methyl group, and N-oxidation can occur on the pyridine nitrogen. nih.gov

Lactam Formation: Transformation of the same substrate by Streptomyces antibioticus and several Aspergillus strains yielded a lactam, 2-amino-4-methyl-3-nitro-6(1H)-pyridinone, and its tautomer. nih.gov This demonstrates that microorganisms can catalyze ring oxidation to form pyridinones.

Pathway Diversity: The biotransformation of xenobiotics like nitroaromatic compounds can proceed through various pathways, including oxidation, reduction, hydrolysis, and conjugation. eaht.org The specific pathway depends on the compound's structure, the microorganism, and environmental conditions. eaht.org For example, bacteria like Burkholderia sp. MAK1, induced with pyridin-2-ol, are capable of hydroxylating various substituted pyridin-2-amines. nih.gov

Mercapturic Acid Pathway: The mercapturic acid pathway is a major route for the biotransformation of electrophilic compounds, involving conjugation with glutathione (B108866) followed by a series of enzymatic modifications. tandfonline.com Compounds like 4-nitropyridine (B72724) N-oxide are known substrates for enzymes in this pathway. tandfonline.com

The following table details the microbial transformation of a this compound analog.

| Substrate | Microorganism | Transformation Type | Product(s) |

| 2-amino-4-methyl-3-nitropyridine | Cunninghamella elegans | Hydroxylation, N-oxidation | 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.gov |

| 2-amino-4-methyl-3-nitropyridine | Streptomyces antibioticus, Aspergillus strains | Ring Oxidation (Lactam formation) | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone, 2-amino-6-hydroxy-4-methyl-3-nitropyridine. nih.gov |

Applications in Medicinal Chemistry and Agrochemical Research

Medicinal Chemistry Applications

In medicinal chemistry, the pyridinone core, of which 2-Methyl-3-nitropyridin-4-ol is a derivative, is a privileged structure. Pyridinone-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The ability of the pyridinone scaffold to act as both a hydrogen bond donor and acceptor allows for effective interaction with various biological targets. researchgate.netresearchgate.net

This compound is a key starting material in the synthesis of novel drug candidates. For instance, it is used in the creation of pyrido[3,4-d]pyrimidine (B3350098) derivatives, which have shown selective activities against certain cancer cell lines. nih.gov The synthesis involves converting the hydroxyl group of this compound to a chloro group, which then serves as a handle for further molecular modifications. nih.gov This highlights the compound's role in generating new chemical entities with therapeutic potential.

The pyridinone scaffold is a component of numerous FDA-approved drugs with a wide range of therapeutic applications. nih.gov The pattern of substituents on the pyridinone ring significantly influences its pharmacological properties. nih.gov This structural versatility allows for the development of compounds with diverse biological effects, including cardiotonic, antifungal, and antineoplastic activities. nih.gov

This compound serves as a crucial intermediate in the multi-step synthesis of various pharmaceutical compounds. nih.govsmolecule.com For example, it can be converted into 2-chloro-4-methyl-3-nitropyridine, a key building block for creating more complex molecules. nih.gov This transformation is a common strategy in medicinal chemistry to introduce new functionalities and build molecular complexity. The compound's utility as an intermediate is further demonstrated by its role in the synthesis of various biologically active molecules, where the nitro and hydroxyl groups can be chemically modified. vulcanchem.com

| Intermediate | Reagent | Reference |

|---|---|---|

| 4-Bromo-2-methyl-3-nitropyridine (B3028585) | Phosphorus oxybromide | chemicalbook.com |

| 2-Chloro-4-methyl-3-nitropyridine | Phosphorus oxychloride | nih.gov |

Nitropyridine derivatives, which can be synthesized from precursors like this compound, are instrumental in the development of inhibitors for specific biological targets such as Glycogen (B147801) Synthase Kinase-3 (GSK3) and Janus Kinase 2 (JAK2). nih.gov For example, a series of potent JAK2 inhibitors were synthesized using a 2-chloro-5-methyl-3-nitropyridine (B188117) derivative. nih.gov Similarly, novel heterocyclic compounds designed to inhibit GSK3 have been synthesized from 2,6-dichloro-3-nitropyridine. nih.gov GSK3 inhibitors are being investigated for their therapeutic potential in metabolic disorders like type 2 diabetes and neurodegenerative diseases. nih.gov

Intermediate in Synthesis of Pharmaceutical Compounds

Agrochemical Research Applications

The application of pyridine (B92270) derivatives extends into the field of agrochemical research, where they form the basis for developing new crop protection agents.

While direct application of this compound as a herbicide is not documented, its structural motifs are found in compounds with herbicidal activity. Pyridine-based compounds are a known class of herbicides. For example, novel piperidyl carboxamides and thiocarboxamides containing a thiazole (B1198619) ring have been synthesized and shown to possess moderate to good herbicidal activities. nih.gov Furthermore, research into 3-hydroxypyridine (B118123) derivatives suggests their potential utility in agrochemical development, drawing parallels to fungicides that inhibit essential enzymes in pathogens. vulcanchem.com The structural features of this compound make it a candidate for derivatization to explore new herbicidal agents.

Information Not Available for this compound in Agricultural Research

Despite a comprehensive search of scientific literature and patent databases, no specific information is available regarding the application of the chemical compound this compound as a nitrification or urease inhibitor in agricultural soil.

The search did identify the compound's chemical identity, including its CAS number (18614-66-9), and some information regarding its synthesis. However, there is no retrievable data to support the creation of an article based on the provided outline, which requires detailed research findings and data tables on its performance as a nitrification and urease inhibitor.

Research in the field of nitrification and urease inhibitors is extensive, with many studies focusing on compounds such as dicyandiamide (B1669379) (DCD), 3,4-dimethylpyrazole phosphate (B84403) (DMPP), and nitrapyrin. frontiersin.orgresearchgate.netag-emissions.nzumcs.pl Additionally, various pyridine derivatives have been investigated for their potential as nitrification inhibitors. google.com However, this compound is not mentioned among the compounds studied in the retrieved scientific literature.

Therefore, it is not possible to generate the requested scientifically accurate and detailed article focusing solely on the agricultural applications of this compound as a nitrification and urease inhibitor due to the absence of available research data on this specific topic.

Environmental Fate and Toxicological Considerations of Pyridine Derivatives

Environmental Fate Studies

The journey of a chemical compound released into the environment is governed by a combination of physical, chemical, and biological processes. researchgate.net The fate of pyridines is influenced by abiotic factors like photochemical transformation and biotic processes such as biological degradation. researchgate.netiarc.fr

Pyridine (B92270) and its derivatives are known to be degradable in soil, with numerous bacteria capable of utilizing them as sources of carbon and nitrogen. researchgate.netiarc.fr The degradation mechanisms for some substituted pyridines are unique, potentially involving initial reductive steps without the hydroxylated intermediates commonly seen in the breakdown of other aromatic compounds. researchgate.netiarc.fr

While specific degradation studies on 2-Methyl-3-nitropyridin-4-ol are not detailed in the available literature, research on analogous compounds provides insight into potential metabolic pathways. For instance, the microbial transformation of a structurally similar compound, 2-amino-4-methyl-3-nitropyridine (B139313), has been studied extensively. The fungus Cunninghamella elegans was found to metabolize it into three different products through hydroxylation and N-oxidation. nih.gov Similarly, the bacterium Streptomyces antibioticus and several Aspergillus strains transformed the same substrate into a stable lactam, 2-amino-4-methyl-3-nitro-6(1H)-pyridinone. nih.gov These findings suggest that microbial action, particularly hydroxylation, oxidation, and ring modification, are plausible degradation routes for this compound in soil and water.

Table 1: Documented Microbial Transformation Products of a Related Pyridine Derivative This table illustrates the biodegradation of 2-amino-4-methyl-3-nitropyridine by various microorganisms, providing a model for potential pathways for structurally similar compounds.

| Original Compound | Microorganism | Transformation Product(s) |

| 2-amino-4-methyl-3-nitropyridine | Cunninghamella elegans | 2-amino-5-hydroxy-4-methyl-3-nitropyridine |

| 2-amino-4-hydroxymethyl-3-nitropyridine | ||

| 2-amino-4-methyl-3-nitropyridine-1-oxide | ||

| 2-amino-4-methyl-3-nitropyridine | Streptomyces antibioticus | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone |

| 2-amino-6-hydroxy-4-methyl-3-nitropyridine | ||

| 2-amino-4-methyl-3-nitropyridine | Aspergillus strains | 2-amino-4-methyl-3-nitro-6(1H)-pyridinone |

Data sourced from a study on the biotransformation of 2-amino-4-methyl-3-nitropyridine. nih.gov

Comprehensive mass balance studies are required to fully account for the distribution and fate of a chemical in a controlled environmental system. Such studies track the quantity of the chemical that is degraded, volatilized, sequestered in soil or sediment, and taken up by organisms. No specific mass balance studies for this compound in environmental systems were identified in the available research.

Leaching and Transport Mechanisms

Toxicological Mechanisms (Excluding Specific Dosage/Administration)

The introduction of synthetic chemicals into the environment raises concerns about their effects on living organisms. The toxicological mechanisms of pesticides and other industrial chemicals can be complex, often extending beyond their primary mode of action. nih.gov

Agricultural chemicals have the potential to cause undesirable effects on non-target organisms. researchgate.net Soil and phyllosphere (leaf surface) microbial communities are vital for plant health, soil fertility, and nutrient cycling. frontiersin.org The introduction of xenobiotic compounds can disrupt the composition and function of these communities. frontiersin.org

While direct toxicological studies on this compound are absent from the reviewed literature, the principles of environmental toxicology for related compounds offer a framework for potential impacts. For example, studies on nitrification inhibitors show they can affect non-target microbial processes such as dehydrogenase and nitrogenase activity. researchgate.net Furthermore, a critical consideration is that the degradation products of a compound are not always benign; in some cases, transformation products can exhibit higher toxicity than the parent molecule. researchgate.net Therefore, a complete toxicological assessment must consider the effects of both the original compound and its environmental metabolites on the diversity and function of non-target microbial populations and other organisms.

Hazardous Decomposition Products (e.g., Oxides of Nitrogen)

The thermal decomposition of pyridine derivatives, particularly those containing nitro groups, can lead to the formation of hazardous substances. The stability of these compounds and the products of their decomposition are influenced by their molecular structure and the conditions of decomposition.

Under fire conditions, nitropyridine derivatives are expected to break down, emitting toxic fumes. matrixscientific.com The hazardous decomposition products for various nitropyridine compounds, which are structurally related to this compound, consistently include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.comchemicalbook.com

For instance, the safety data sheet for 6-Methyl-2-nitropyridin-3-ol explicitly lists nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) as hazardous decomposition products. fishersci.com Similarly, the decomposition of 2-Hydroxy-5-methyl-3-nitropyridine under fire conditions forms carbon oxides and nitrogen oxides (NOx). chemicalbook.com Other related compounds, such as 2-methyl-2-((5-nitropyridin-2-yl)disulfanyl)propan-1-ol, also produce carbon oxides and nitrogen oxides (NOx) upon combustion. cymitquimica.com

Thermal analysis of energetic materials based on the nitropyridine ring has been studied, indicating that the decomposition mechanisms can be complex. dergipark.org.tr For example, 4-nitropyridine (B72724) can undergo decomposition even at room temperature over several weeks to form a mixture of other pyridine compounds. researchgate.net The introduction of a nitro group into a pyridine ring generally facilitates its functionalization but can also impact its stability. nih.gov

The following table summarizes the expected hazardous decomposition products for this compound, based on data from structurally similar compounds.

Table 1: Expected Hazardous Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Primary Precursor in Molecule | Reference |

|---|---|---|---|

| Oxides of Nitrogen | NOx | Nitro group (-NO2) | fishersci.comchemicalbook.com |

| Carbon Monoxide | CO | Carbon skeleton | fishersci.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methyl-2-nitropyridin-3-ol |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| 2-methyl-2-((5-nitropyridin-2-yl)disulfanyl)propan-1-ol |

| 4-nitropyridine |

| Carbon Monoxide |

| Carbon Dioxide |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of 2-Methyl-3-nitropyridin-4-ol and its derivatives is an area of active investigation, with a focus on improving efficiency, yield, and regioselectivity. Current methods often involve multi-step processes. For instance, one approach begins with the nitration of 2-methylpyridine (B31789) to yield 2-methyl-3-nitropyridine (B124571). Another documented pathway involves the nitration of 2-amino-4-picoline, which results in a mixture of isomers that require separation, followed by conversion of the amino group to a hydroxyl group. nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for elucidating the structure-function relationships of this compound and its analogs. These theoretical studies provide deep insights into the molecule's structural, electronic, and spectroscopic properties. researchgate.net

Future research will leverage more advanced computational methods to predict the biological activity and potential applications of novel derivatives. By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, researchers can estimate the molecule's reactivity and electronic behavior. researchgate.net This information is crucial for designing compounds with specific electronic and optical properties for use in materials science or as candidates for pharmaceutical development. researchgate.net Furthermore, computational models can help to understand and resolve discrepancies between theoretical predictions and experimental data, for instance, in stability studies under different pH conditions.

Discovery of New Biological Targets and Mechanisms

The pyridinone scaffold, present in this compound, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. frontiersin.org Derivatives of this scaffold have shown potential as inhibitors of various enzymes and receptors, making them valuable for drug discovery. frontiersin.org

Emerging research will focus on identifying new biological targets for this compound and its derivatives. This involves screening the compound against diverse panels of human tumor cell lines and other disease models to uncover novel antiproliferative or therapeutic activities. frontiersin.org Understanding the mechanism of action is a key aspect of this research, including how the nitro and methyl groups on the pyridine (B92270) ring influence binding affinity and specificity for molecular targets. The goal is to develop lead compounds for a variety of diseases, including cancer and neurodegenerative disorders. frontiersin.org

Development of Sustainable and Eco-friendly Applications

The development of sustainable and environmentally friendly applications for chemical compounds is a growing priority. For this compound, this includes the use of greener solvents and catalysts in its synthesis and application.

Future research will explore the use of eco-friendly solvents like water, supercritical carbon dioxide (scCO₂), and deep eutectic solvents (DES) in the synthesis and processing of pyridine derivatives. orientjchem.org These green solvents offer advantages such as low toxicity, biodegradability, and recyclability. orientjchem.org Additionally, the development of catalytic processes using environmentally benign materials, such as calcined eggshells, is being investigated for the synthesis of related heterocyclic compounds. rsc.org The aim is to create more sustainable industrial processes that minimize environmental impact. orientjchem.org

Integration of Omics Techniques in Toxicological and Environmental Fate Assessments

To ensure the safe development and application of this compound, a thorough understanding of its toxicological profile and environmental fate is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing toxicology by providing a comprehensive view of the molecular mechanisms underlying toxicity. mdpi.comaphrc.orgrsc.org

Future research will increasingly apply these omics approaches to assess the safety of this compound. mdpi.com By analyzing changes in gene expression, protein levels, and metabolic pathways in response to exposure, scientists can identify potential hazards and understand the compound's mode of action at a molecular level. nih.govnih.gov This data, when integrated into a weight-of-evidence approach, can help to link molecular changes to adverse outcomes and inform risk assessments. nih.govnih.gov Such an integrated approach, combining traditional toxicological methods with advanced omics technologies, is crucial for ensuring the comprehensive evaluation of new chemical entities. aphrc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-3-nitropyridin-4-ol, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic aromatic substitution. For example, reacting 2-chloro-3-nitropyridine with a methyl-substituted phenol derivative (e.g., 4-methylphenol) under alkaline conditions (NaOH) at elevated temperatures (423–433 K) . Post-reaction, purification via column chromatography (silica gel, chloroform/methanol gradient) ensures removal of unreacted starting materials. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with NMR (¹H/¹³C) for structural confirmation .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the nitro group's orientation relative to the pyridine ring .

- Spectroscopy :

- IR : Confirms nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups.

- NMR : ¹H NMR in DMSO-d₆ reveals deshielding of aromatic protons adjacent to nitro and methyl groups (δ 8.5–9.0 ppm for nitro-adjacent H; δ 2.5 ppm for CH₃) .

Q. What factors influence the thermal stability of this compound?

- Methodology : Thermal gravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition onset (>200°C). Differential scanning calorimetry (DSC) detects endothermic melting points (e.g., ~178°C for analogous nitrophenols ). Stability is pH-dependent; acidic conditions accelerate nitro group reduction, monitored via UV-vis spectroscopy (λmax shifts from 300 nm to 350 nm upon degradation) .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl groups influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electron density distribution. The nitro group deactivates the pyridine ring, directing electrophiles to the 5-position, while the methyl group exerts minor steric effects .

- Experimental validation : Bromination (Br₂/FeBr₃) yields 5-bromo-2-methyl-3-nitropyridin-4-ol as the major product, confirmed by LC-MS (m/z 277 [M+H]⁺) .

Q. What analytical methods are suitable for detecting trace this compound in environmental samples?

- Methodology :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges from aqueous matrices, eluted with acetonitrile.

- Detection : GC-MS (DB-5MS column, 30 m × 0.25 mm ID) with electron impact ionization (EI+). Quantify using selective ion monitoring (SIM) for m/z 168 (base peak) and 122 (NO₂ fragment) . Internal standards (e.g., 4-nitrophenol-D4) correct for matrix effects .

Q. How can computational tools predict the compound’s reactivity in catalytic systems?

- Methodology : Molecular docking (AutoDock Vina) evaluates interactions with catalytic metal surfaces (e.g., Pd/C). The nitro group’s electron-withdrawing nature reduces adsorption energy (-6.2 kcal/mol vs. -4.8 kcal/mol for non-nitrated analogs), impacting hydrogenation rates . Transition state analysis (Gaussian 09) identifies rate-limiting steps in reduction pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for nitropyridine derivatives?

- Methodology :

- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., 3-nitro-4-hydroxypyridine isomers) that may skew results .

- Crystallographic benchmarking : Use single-crystal XRD to resolve ambiguities in NOE (Nuclear Overhauser Effect) correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。